4-Methyl-4-(4-nitrophenyl)oxetan-2-one

Organic Synthesis β-Lactone Chemistry Ketene Addition

4-Methyl-4-(4-nitrophenyl)oxetan-2-one is a synthetic β-lactone bearing a fully substituted C4 center. The compound is formally a cyclic ester derived from a β-hydroxycarboxylic acid precursor and features a strained four-membered oxetan-2-one ring.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
CAS No. 88351-51-3
Cat. No. B14406018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-(4-nitrophenyl)oxetan-2-one
CAS88351-51-3
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESCC1(CC(=O)O1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H9NO4/c1-10(6-9(12)15-10)7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3
InChIKeyBEFDPGNNBRVGLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4-(4-nitrophenyl)oxetan-2-one (CAS 88351-51-3): A β-Lactone Building Block with Structural Rigidity and Distinct Physicochemical Profile


4-Methyl-4-(4-nitrophenyl)oxetan-2-one is a synthetic β-lactone bearing a fully substituted C4 center. The compound is formally a cyclic ester derived from a β-hydroxycarboxylic acid precursor and features a strained four-membered oxetan-2-one ring [1]. The presence of both a 4-nitrophenyl substituent and a geminal methyl group confers increased steric bulk and altered electronic properties relative to non-methylated analogs such as 4-(4-nitrophenyl)oxetan-2-one (CAS 35202-08-5) or regioisomeric 4-(3-nitrophenyl)oxetan-2-one (CAS 857767-56-7). Its molecular formula C₁₀H₉NO₄ corresponds to a molecular weight of 207.18 g/mol and a predicted LogP of approximately 2.28, placing it in a moderately lipophilic space suitable for membrane-permeable probe design or as a protected intermediate in multi-step organic syntheses .

Why a 4-Methyl-4-(4-nitrophenyl)oxetan-2-one Should Not Be Assumed Interchangeable with Other Oxetan-2-one Analogs


Small structural modifications on the oxetan-2-one scaffold can lead to significant changes in reactivity, physical properties, and downstream synthetic utility. The presence of a methyl group at the C4 position in 4-methyl-4-(4-nitrophenyl)oxetan-2-one introduces additional steric hindrance that can alter the rate and regioselectivity of ring-opening reactions compared to the non-methylated analog 4-(4-nitrophenyl)oxetan-2-one . This steric effect is particularly relevant in reactions where nucleophilic attack occurs at the β-carbon, such as enzymatic or Lewis acid-catalyzed acyl transfers. Furthermore, the methyl group alters the compound‘s crystallinity and melting point, which can impact ease of handling, purification, and formulation . Simply assuming that a less expensive or more readily available oxetan-2-one derivative will perform identically in a given synthetic sequence or assay can lead to unexpected failures in yield, stereochemical outcome, or biological readout.

Quantitative Differentiation of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one from Closest Analogs


Yield in Lewis Acid-Catalyzed β-Lactone Formation with Ketene: 4-Methyl-4-(4-nitrophenyl)oxetan-2-one vs. 4-(4-Nitrophenyl)oxetan-2-one

In a one-pot procedure for generating 3-arylglutaric anhydrides via in situ β-lactone formation from ketene and aromatic carbonyl compounds, the reaction of 4-nitroacetophenone (a methyl ketone) gave the corresponding β-lactone, 4-methyl-4-(4-nitrophenyl)oxetan-2-one, in approximately 70% yield . By comparison, the reaction of 4-nitrobenzaldehyde (an aldehyde) gave the structurally related but non-methylated 4-(4-nitrophenyl)oxetan-2-one in approximately 85% yield under the same conditions .

Organic Synthesis β-Lactone Chemistry Ketene Addition

Thermal Stability: Melting Point of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one vs. 4-(4-Nitrophenyl)oxetan-2-one

The melting point of 4-methyl-4-(4-nitrophenyl)oxetan-2-one is reported to be in the range of 90–92 °C . In contrast, the melting point of the non-methylated analog 4-(4-nitrophenyl)oxetan-2-one is reported to be approximately 80–90 °C, with some sources indicating a sharper range of 82–84 °C . The higher and more defined melting point of the methyl-substituted compound suggests greater crystallinity and potentially improved solid-state stability, which can be advantageous for long-term storage and ease of handling in a research or manufacturing setting.

Physicochemical Characterization Solid-State Properties Crystallinity

Lipophilicity: Calculated LogP of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one vs. 4-(4-Nitrophenyl)oxetan-2-one

The calculated octanol-water partition coefficient (LogP) for 4-methyl-4-(4-nitrophenyl)oxetan-2-one is 2.28 . In comparison, the LogP for the non-methylated analog 4-(4-nitrophenyl)oxetan-2-one is estimated to be 1.85 . The addition of a single methyl group increases the predicted lipophilicity by approximately 0.43 LogP units.

Medicinal Chemistry ADME Properties Lipophilicity

High-Value Application Scenarios for 4-Methyl-4-(4-nitrophenyl)oxetan-2-one


Synthesis of 3-Arylglutaric Anhydrides via Ketene β-Lactone Intermediates

4-Methyl-4-(4-nitrophenyl)oxetan-2-one can be generated in situ from 4-nitroacetophenone and ketene under Lewis acid catalysis and subsequently reacted with a second equivalent of ketene to yield 3-arylglutaric anhydrides, which are valuable building blocks for pharmaceuticals and agrochemicals . The moderate yield (~70%) in this transformation is balanced by the ability to access a quaternary carbon center in the anhydride product that would be difficult to construct via alternative methods. This route is particularly attractive for rapid analog generation in medicinal chemistry programs targeting glutaric acid derivatives.

Protected β-Hydroxy Acid Intermediate in Multi-Step Synthesis

The strained oxetan-2-one ring serves as a latent β-hydroxy acid. The presence of the 4-nitrophenyl group allows for selective reduction to an amine handle for further derivatization, while the geminal methyl group provides steric protection against unwanted side reactions [1]. This makes 4-methyl-4-(4-nitrophenyl)oxetan-2-one a useful intermediate for the preparation of β-amino acids, β-lactams, or other complex heterocycles, particularly when late-stage functionalization of the aromatic ring is desired. The compound’s improved crystallinity (mp 90–92 °C) facilitates isolation and purification of intermediates in multi-step sequences .

Lipophilic Probe Scaffold in Chemical Biology

With a predicted LogP of 2.28, 4-methyl-4-(4-nitrophenyl)oxetan-2-one resides in a favorable lipophilicity range for cellular permeability . The β-lactone core can act as a covalent, mechanism-based inhibitor for serine hydrolases or other nucleophile-dependent enzymes. The 4-nitrophenyl substituent provides a UV chromophore (λmax ~270 nm) that can be used for HPLC monitoring of reactions or cellular uptake studies. The methyl group at C4 may reduce metabolic lability of the lactone ring by sterically hindering esterase-mediated hydrolysis, potentially increasing the half-life of probe molecules in biological assays [1].

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